molecular formula C18H18N2O2S B14707594 2-(2,4-Dimethoxybenzylamino)-4-phenylthiazole CAS No. 24051-01-2

2-(2,4-Dimethoxybenzylamino)-4-phenylthiazole

Cat. No.: B14707594
CAS No.: 24051-01-2
M. Wt: 326.4 g/mol
InChI Key: OXDCREYBRHOVGG-UHFFFAOYSA-N
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Description

2-(2,4-Dimethoxybenzylamino)-4-phenylthiazole is an organic compound that belongs to the class of thiazoles Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a 2,4-dimethoxybenzylamino group and a phenyl group attached to the thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dimethoxybenzylamino)-4-phenylthiazole typically involves multiple steps. One common method starts with the preparation of 2,4-dimethoxybenzylamine from 2,4-dimethoxybenzaldehyde. This involves reduction reactions using reagents such as sodium borohydride (NaBH4) and boron trifluoride etherate (BF3·OEt2) in tetrahydrofuran (THF) as the solvent .

The next step involves the formation of the thiazole ring. This can be achieved through a cyclization reaction where the 2,4-dimethoxybenzylamine is reacted with a suitable thioamide and a halogenated phenyl compound under specific conditions. The reaction is typically carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This involves the use of continuous flow reactors and automated systems to control reaction parameters precisely. The raw materials are sourced in bulk, and the reactions are scaled up using larger reactors. The final product is purified using techniques such as recrystallization and chromatography to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dimethoxybenzylamino)-4-phenylthiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium, H2O2 in the presence of a catalyst.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base like K2CO3 or NaOH.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced thiazole derivatives.

    Substitution: Substituted thiazole derivatives with various functional groups.

Scientific Research Applications

2-(2,4-Dimethoxybenzylamino)-4-phenylthiazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules. It serves as a precursor in the preparation of various heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the study of enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic applications. It is studied for its role in drug development, particularly in designing new pharmaceuticals with improved efficacy and reduced side effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,4-Dimethoxybenzylamino)-4-phenylthiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, it may inhibit bacterial enzymes, while in cancer research, it may interfere with cell signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-Dimethoxybenzylamino)-4-methylthiazole: Similar structure but with a methyl group instead of a phenyl group.

    2-(2,4-Dimethoxybenzylamino)-5-phenylthiazole: Similar structure but with the phenyl group at a different position on the thiazole ring.

    2-(2,4-Dimethoxybenzylamino)-4-phenylimidazole: Similar structure but with an imidazole ring instead of a thiazole ring.

Uniqueness

2-(2,4-Dimethoxybenzylamino)-4-phenylthiazole is unique due to its specific combination of functional groups and the thiazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications. Its ability to undergo diverse chemical reactions and its potential biological activities set it apart from similar compounds .

Properties

CAS No.

24051-01-2

Molecular Formula

C18H18N2O2S

Molecular Weight

326.4 g/mol

IUPAC Name

N-[(2,4-dimethoxyphenyl)methyl]-4-phenyl-1,3-thiazol-2-amine

InChI

InChI=1S/C18H18N2O2S/c1-21-15-9-8-14(17(10-15)22-2)11-19-18-20-16(12-23-18)13-6-4-3-5-7-13/h3-10,12H,11H2,1-2H3,(H,19,20)

InChI Key

OXDCREYBRHOVGG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)CNC2=NC(=CS2)C3=CC=CC=C3)OC

Origin of Product

United States

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